3,5-difluoro-N-methoxy-N-methylbenzamide
Description
Properties
IUPAC Name |
3,5-difluoro-N-methoxy-N-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO2/c1-12(14-2)9(13)6-3-7(10)5-8(11)4-6/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAGFTAKIGZFDQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC(=CC(=C1)F)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3,5 Difluoro N Methoxy N Methylbenzamide and Its Analogues
Established Amide Bond Formation Strategies via Acid Chloride Amination
The most traditional and widely adopted method for synthesizing Weinreb amides involves the reaction of an acid chloride with N,O-dimethylhydroxylamine. wikipedia.org This approach is favored for its high efficiency and the ready availability of the starting materials.
Utilization of N,O-Dimethylhydroxylamine Hydrochloride and Substituted Benzoyl Chlorides
The synthesis of 3,5-difluoro-N-methoxy-N-methylbenzamide typically begins with the corresponding substituted benzoyl chloride, in this case, 3,5-difluorobenzoyl chloride. This is reacted with N,O-dimethylhydroxylamine, which is commercially available and commonly used in its more stable hydrochloride salt form. wikipedia.orgwikipedia.orgmerckmillipore.comsigmaaldrich.comcalpaclab.comfishersci.ca The use of the hydrochloride salt necessitates the presence of a base to liberate the free amine for the reaction to proceed. wikipedia.org This method is broadly applicable to a wide range of substituted benzoyl chlorides, allowing for the synthesis of a diverse library of Weinreb amides.
Optimization of Reaction Conditions: Solvent Systems, Stoichiometry, and Temperature Control
Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired Weinreb amide. Key parameters that are often fine-tuned include the choice of solvent, the stoichiometry of the reactants, and temperature control.
Solvent Systems: A variety of solvents can be employed, with dichloromethane (B109758) (DCM) and tetrahydrofuran (B95107) (THF) being common choices due to their inertness and ability to dissolve the reactants. researchgate.nethighfine.com Acetonitrile is another effective solvent for this type of transformation. orientjchem.org
Stoichiometry: The molar ratio of the reactants is a critical factor. Typically, a slight excess of the N,O-dimethylhydroxylamine hydrochloride and the base is used relative to the acid chloride to ensure complete conversion. For instance, a molar ratio of 1:1.5:2.5 for acid chloride to N,O-dimethylhydroxylamine hydrochloride to base is often effective.
Temperature Control: The reaction is often carried out at low temperatures, typically starting at 0 °C, and then allowed to warm to room temperature. tcichemicals.com This helps to control the exothermic nature of the reaction and minimize the formation of side products. The stability of the tetrahedral intermediate formed during the reaction is temperature-dependent, making low-temperature quenching a necessary step to prevent over-addition. wikipedia.org
Application of Base-Mediated Protocols (e.g., Triethylamine-Facilitated Synthesis)
The use of a base is essential when starting with N,O-dimethylhydroxylamine hydrochloride to neutralize the HCl and free the amine nucleophile. wikipedia.org Triethylamine (TEA) is a commonly used organic base for this purpose due to its suitable basicity and the fact that its hydrochloride salt is often easily removed during workup. tcichemicals.comresearchgate.netresearchgate.net Other bases such as pyridine (B92270) or N-methylmorpholine (NMM) can also be employed. researchgate.net The base is typically added dropwise to the reaction mixture at a controlled temperature to manage the reaction's exothermicity. tcichemicals.com
Alternative Approaches for the Preparation of N-Methoxy-N-methylbenzamides
While the acid chloride route is robust, alternative methods have been developed to circumvent the need for preparing the often-sensitive acid chlorides, allowing for direct synthesis from carboxylic acids or through catalytic processes.
Direct Amidation from Carboxylic Acids using Activating Agents
Directly converting a carboxylic acid to a Weinreb amide is an attractive, more atom-economical approach. This is achieved by using a variety of coupling reagents that activate the carboxylic acid in situ. wikipedia.orgresearchgate.net
S,S-Di(2-pyridyl) Dithiocarbonate: This reagent can be used to activate carboxylic acids for amidation.
2-Chloro-1-methylpyridinium Iodide (Mukaiyama's Reagent): This reagent is a powerful activating agent for forming amides and esters from carboxylic acids. highfine.comtcichemicals.comchemicalbook.comsigmaaldrich.comchemimpex.com It reacts with the carboxylic acid to form a highly reactive acylpyridinium species, which is then readily attacked by the N,O-dimethylhydroxylamine. highfine.com This method is known for its mild reaction conditions and high yields. tcichemicals.com
A study demonstrated a one-pot, transition-metal-free synthesis of Weinreb amides directly from carboxylic acids using phosphorus trichloride (B1173362) and N,O-dimethylhydroxylamine. This method tolerates a wide array of functional groups and is suitable for large-scale production. organic-chemistry.org
| Activating Agent | Substrate | Product | Yield |
| 2-Chloro-1-methylpyridinium Iodide | Boc-Pro-OH | Boc-Pro-Phe-OMe | 91% tcichemicals.com |
| Phosphorus Trichloride | Various Carboxylic Acids | Corresponding Weinreb Amides | Excellent organic-chemistry.org |
| Diboronic acid anhydride | α- or β-hydroxy acids | Corresponding Weinreb Amides | Good encyclopedia.pub |
Transition-Metal-Catalyzed Aminocarbonylation of Aryl Halides
A more advanced and convergent approach involves the use of transition-metal catalysis, specifically palladium-catalyzed aminocarbonylation. nih.govresearchgate.net This powerful reaction allows for the direct conversion of aryl halides, such as 3,5-difluorobromobenzene or 3,5-difluoroiodobenzene, into the corresponding Weinreb amide. wikipedia.orgorientjchem.org The reaction typically involves a palladium catalyst, a source of carbon monoxide (which can be gaseous or generated in situ), and N,O-dimethylhydroxylamine. wikipedia.orgorganic-chemistry.org
This method offers a significant advantage as it bypasses the need to first synthesize the benzoic acid or benzoyl chloride, directly functionalizing the aryl halide. wikipedia.org Research has demonstrated the successful aminocarbonylation of aryl bromides at atmospheric pressure to yield Weinreb amides. organic-chemistry.org Furthermore, palladium nanoparticles supported on materials like ZIF-8 have been shown to be effective and recyclable catalysts for this transformation. rsc.org
| Catalyst System | Aryl Halide | Amine Source | CO Source | Product |
| Pd(OAc)₂ / Ligand | Aryl Bromide | N,O-dimethylhydroxylamine | CO gas (1 atm) | Aryl Weinreb Amide organic-chemistry.org |
| Pd nanoparticles on ZIF-8 | Aryl Bromide/Iodide | N,O-dimethylhydroxylamine | CO gas | Aryl Weinreb Amide rsc.org |
| Palladium Catalyst | Aryl Halide | N,O-dimethylhydroxylamine | Formic acid/Carbodiimide | Amide nih.gov |
Regioselective Synthesis of Substituted this compound Derivatives
The precise introduction of additional substituents onto the 3,5-difluorobenzamide (B161619) scaffold is crucial for developing new analogues with tailored properties. Regioselectivity, the control over the position of incoming chemical groups, is a key challenge. The existing fluorine atoms at the 3- and 5-positions electronically deactivate the aromatic ring and direct incoming electrophiles primarily to the ortho and para positions relative to themselves (i.e., positions 2, 4, and 6). However, achieving selectivity for a single position requires specific synthetic strategies.
The synthesis of ortho-halogenated analogues of this compound, such as 2-chloro- or 2-bromo-3,5-difluoro-N-methoxy-N-methylbenzamide, necessitates methods that can overcome the directing effects of the fluorine atoms and selectively functionalize the C2 position.
A highly effective and regioselective method for this transformation is Directed ortho-Metalation (DoM) . wikipedia.orgharvard.edu This strategy utilizes a directing metalation group (DMG) on the aromatic ring to guide a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho-position. wikipedia.org The N-methoxy-N-methylamide (Weinreb amide) functionality is an excellent DMG. wikipedia.orguwindsor.ca
The synthetic sequence via DoM would proceed as follows:
Directed Lithiation: this compound is treated with a strong lithium base, such as n-butyllithium or sec-butyllithium, often in the presence of an additive like N,N,N',N'-tetramethylethylenediamine (TMEDA). harvard.eduuwindsor.ca The amide group chelates the lithium ion, directing the base to selectively remove a proton from the C2 position, forming a stable aryllithium intermediate. wikipedia.org
Halogenation: This nucleophilic aryllithium intermediate is then reacted with an electrophilic halogen source to introduce the desired halogen at the C2 position.
Alternative, though more circuitous, routes to ortho-halogenated precursors could involve multi-step syntheses starting from different commercially available materials. For instance, methods for preparing 2-halo-3,5-difluorobenzoic acids have been reported, which could then be converted to the desired N-methoxy-N-methylamide. researchgate.net These routes often involve sequences of nitration, reduction of the nitro group to an amine, diazotization, and subsequent Sandmeyer-type halogenation. researchgate.net For example, 4-chloro-3,5-difluorobenzonitrile (B168964) can be converted to 2-amino-4-chloro-3,5-difluorobenzoic acid through nitration and reduction, which is then transformed into 2,4-dichloro-3,5-difluorobenzoic acid via a diazotization-chlorination sequence. researchgate.net
| Step | Reactant | Reagents | Intermediate/Product | Purpose |
|---|---|---|---|---|
| 1 | This compound | s-BuLi, TMEDA, THF, -78 °C | 2-lithio-3,5-difluoro-N-methoxy-N-methylbenzamide | Regioselective deprotonation at the C2 position. wikipedia.orguwindsor.ca |
| 2 | 2-lithio-3,5-difluoro-N-methoxy-N-methylbenzamide | Hexachloroethane (C₂Cl₆) | 2-chloro-3,5-difluoro-N-methoxy-N-methylbenzamide | Introduction of a chlorine atom. |
| 1,2-Dibromoethane (BrCH₂CH₂Br) | 2-bromo-3,5-difluoro-N-methoxy-N-methylbenzamide | Introduction of a bromine atom. | ||
| Iodine (I₂) | 2-iodo-3,5-difluoro-N-methoxy-N-methylbenzamide | Introduction of an iodine atom. |
Considerations for Asymmetric Synthesis of Related Fluorinated Amides
The creation of chiral centers in fluorinated molecules is of paramount importance for developing new pharmaceuticals, as stereochemistry often dictates biological activity. While this compound itself is achiral, the principles of asymmetric synthesis are critical when considering the preparation of related analogues that do possess stereocenters. For instance, if a chiral substituent were to be introduced on the N-methyl group or at the ortho-position, controlling its stereochemistry would be essential.
Several modern approaches are available for the asymmetric construction of C-F bonds or for introducing chirality into fluorinated molecules. uwindsor.ca These methods can be broadly categorized and considered for their applicability to the synthesis of chiral fluorinated amides.
Chiral Auxiliaries: A classical approach involves attaching a chiral auxiliary to the substrate. For fluorinated amides, a chiral group could be incorporated into the amine portion of the molecule. This auxiliary would direct a subsequent reaction, such as an alkylation or a fluorination, to occur diastereoselectively. tandfonline.com For example, chiral oxazolidinone auxiliaries have been used effectively in the synthesis of α-fluoro-imides. tandfonline.com
Organocatalysis: Asymmetric organocatalysis has emerged as a powerful tool for enantioselective synthesis. arkat-usa.org Chiral amines, phosphoric acids, or thioureas can catalyze reactions such as the electrophilic fluorination of carbonyl compounds with high enantioselectivity. uwindsor.caarkat-usa.org This approach avoids the use of metals and often proceeds under mild conditions. For example, chiral secondary amine catalysts have been used for the direct asymmetric α-fluorination of aldehydes. uwindsor.ca
Enzymatic Approaches: Biocatalysis offers a highly selective method for creating chiral fluorinated compounds. prepchem.com Enzymes operate in a specific chiral environment, enabling precise stereocontrol that can be difficult to achieve with traditional chemical methods. For example, flavin-dependent reductases, under photoinduction, can catalyze the asymmetric functionalization of olefins to install a fluorinated stereocenter. prepchem.com This method has been used to control stereocenters remote from the fluorine atom, a significant challenge in synthetic chemistry. prepchem.com
Transition Metal Catalysis: Chiral transition metal complexes are widely used to catalyze a variety of asymmetric transformations. Palladium-catalyzed reactions, for instance, have been developed for the enantioselective fluorination of β-ketoamides and the 1,1-fluoroarylation of aminoalkenes, producing chiral benzylic fluorides with excellent enantioselectivity. nih.gov
| Methodology | Principle | Potential Application to Fluorinated Amides | Reference |
|---|---|---|---|
| Chiral Auxiliaries | A removable chiral group on the substrate directs the stereochemical outcome of a reaction. | Synthesis of amides with stereocenters alpha to the nitrogen or carbonyl group. | tandfonline.com |
| Organocatalysis | A small, chiral organic molecule catalyzes an enantioselective transformation. | Enantioselective fluorination or functionalization of amide-containing substrates. | uwindsor.caarkat-usa.org |
| Enzymatic Synthesis | Enzymes catalyze reactions with high stereo- and regioselectivity. | Precise and selective introduction of fluorinated motifs and stereocenters. | prepchem.com |
| Transition Metal Catalysis | A chiral metal-ligand complex catalyzes an asymmetric reaction. | Enantioselective C-F bond formation or cross-coupling reactions to build chiral amides. | nih.gov |
Advanced Spectroscopic and Structural Elucidation of 3,5 Difluoro N Methoxy N Methylbenzamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical tool for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton (¹H) NMR and Carbon-13 (¹³C) NMR for Chemical Shift Analysis and Connectivity Determination
The ¹H and ¹³C NMR spectra of 3,5-difluoro-N-methoxy-N-methylbenzamide are expected to exhibit characteristic signals that correspond to the different types of protons and carbons present in the molecule.
¹H NMR Spectroscopy: In the proton NMR spectrum, distinct signals are anticipated for the aromatic protons and the protons of the N-methoxy and N-methyl groups. The aromatic region would likely display a complex pattern due to the fluorine substitution. The two equivalent protons at the C2 and C6 positions would appear as a doublet of triplets, while the proton at the C4 position would present as a triplet of triplets, a result of coupling to the two fluorine atoms and the other aromatic protons. The N-methyl and N-methoxy protons are expected to appear as two distinct singlets in the upfield region of the spectrum.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom in the molecule. The carbonyl carbon of the amide group will appear at a characteristic downfield chemical shift. The aromatic carbons will show signals in the typical aromatic region, with the carbon atoms directly bonded to fluorine exhibiting splitting due to C-F coupling. The N-methyl and N-methoxy carbons will resonate at higher field.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |
| C=O | - | ~168 | - |
| C1 | - | ~138 | Triplet (due to C-F coupling) |
| C2/C6 | ~7.2-7.4 | ~110-112 | Doublet of triplets |
| C3/C5 | - | ~162 | Doublet (due to C-F coupling) |
| C4 | ~7.0-7.2 | ~108-110 | Triplet of triplets |
| N-CH₃ | ~3.3 | ~34 | Singlet |
| O-CH₃ | ~3.6 | ~62 | Singlet |
Note: The predicted chemical shifts are estimates based on known data for similar compounds and may vary depending on the solvent and experimental conditions.
Analysis of Spin-Spin Coupling Constants and Aromatic Region Characterization
The spin-spin coupling between adjacent non-equivalent nuclei provides valuable information about the connectivity of atoms. In the ¹H NMR spectrum of this compound, the coupling constants (J values) in the aromatic region will be crucial for confirming the substitution pattern. The magnitude of the coupling between the aromatic protons (³JHH) is typically in the range of 7-9 Hz for ortho coupling and 2-3 Hz for meta coupling. Furthermore, the coupling between the protons and the fluorine atoms (JHF) will provide additional structural confirmation. The expected splitting patterns, as mentioned earlier, arise from these couplings.
Investigation of Rotational Barriers and Conformation by Variable Temperature NMR (if applicable)
Amides, including N-methoxy-N-methylbenzamides, are known to exhibit restricted rotation around the C-N bond due to the partial double bond character. This can lead to the observation of distinct signals for different rotational isomers (rotamers) at room temperature, particularly when there are bulky substituents or specific electronic effects. niscpr.res.in
For this compound, it is conceivable that the fluorine substituents could influence the rotational barrier. Variable Temperature (VT) NMR studies would be highly applicable in this case. By recording NMR spectra at different temperatures, it would be possible to observe the coalescence of the signals corresponding to the different rotamers as the temperature increases. nih.govst-andrews.ac.uk From the coalescence temperature and the chemical shift difference between the signals of the rotamers, the energy barrier for rotation around the C-N bond can be calculated. This would provide valuable insight into the conformational dynamics of the molecule. researchgate.net
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathways
Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
Electrospray Ionization Mass Spectrometry (ESI-MS) for Exact Mass and Isotopic Pattern Verification
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar molecules like amides. In ESI-MS, this compound is expected to be observed primarily as the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of this ion. The molecular formula of this compound is C₉H₉F₂NO₂, corresponding to a monoisotopic mass of 201.0598 Da. researchgate.net The experimentally determined exact mass from HRMS should match this theoretical value with high accuracy, confirming the elemental composition of the molecule. The isotopic pattern, resulting from the natural abundance of isotopes like ¹³C, will also be consistent with the molecular formula.
Interactive Data Table: Predicted ESI-MS Data
| Ion | Predicted m/z | Description |
| [C₉H₉F₂NO₂ + H]⁺ | 202.0677 | Protonated molecule |
| [C₉H₉F₂NO₂ + Na]⁺ | 224.0496 | Sodium adduct |
Analysis of Characteristic Fragmentation Patterns Indicating Substructure Cleavages
Tandem mass spectrometry (MS/MS) experiments, where the protonated molecule is isolated and fragmented, can provide detailed structural information. For N-methoxy-N-methylbenzamides, a characteristic fragmentation pathway involves the cleavage of the amide C-N bond. nih.gov
For this compound, the major fragmentation pathways are predicted to be:
Loss of the N-methoxy-N-methylamine moiety: Cleavage of the C(O)-N bond would result in the formation of the 3,5-difluorobenzoyl cation. This fragment would be a prominent peak in the MS/MS spectrum.
Subsequent fragmentation of the benzoyl cation: The 3,5-difluorobenzoyl cation could further fragment by losing a molecule of carbon monoxide (CO) to form the 3,5-difluorophenyl cation.
Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification
Detailed analysis of the vibrational modes from FT-IR and FT-Raman spectra is not available in published literature.
X-ray Crystallography for Solid-State Molecular Architecture
A crystal structure for this compound has not been deposited in public databases like the Cambridge Crystallographic Data Centre (CCDC), preventing any discussion of its solid-state architecture.
Precise Determination of Molecular Geometry and Bond Parameters
Experimentally determined bond lengths and angles are not available.
Conformation Analysis, including Dihedral and Torsional Angles
Specific dihedral and torsional angles derived from X-ray crystallography are not available.
Characterization of Intermolecular Interactions (e.g., Hydrogen-Bonding Networks) and Supramolecular Assembly
Details of the crystal packing and supramolecular structure are unknown.
Should research on this compound be published in the future, this article can be updated to reflect the experimental findings.
Computational and Theoretical Investigations of 3,5 Difluoro N Methoxy N Methylbenzamide
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict molecular properties and reactivity. A typical DFT study of 3,5-difluoro-N-methoxy-N-methylbenzamide would involve calculations using a functional, such as B3LYP, paired with a basis set like 6-311++G(d,p), to solve the Schrödinger equation approximately.
Geometry Optimization and Conformational Energy Landscape Exploration
The first step in a computational study is geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the minimum energy on the potential energy surface. For a flexible molecule like this compound, which has rotatable bonds (e.g., the C-N amide bond and the N-O bond), a conformational analysis is crucial.
This exploration identifies various stable conformers (local energy minima) and the transition states connecting them. The presence of fluorine atoms can significantly influence the conformational preferences, potentially leading to non-planar structures to minimize steric hindrance and optimize electronic interactions. sigmaaldrich.com For instance, studies on similar difluorobenzamides have shown that fluorine substitution induces non-planarity between the aromatic ring and the carboxamide group, which can be critical for its biological activity. sigmaaldrich.com The results of such an analysis would typically be presented in a table of optimized geometric parameters (bond lengths, bond angles, and dihedral angles) for the most stable conformer. mdpi.comrsc.org
Table 1: Hypothetical Optimized Geometric Parameters for this compound (Note: This table is illustrative and not based on actual calculated data.)
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
|---|---|---|---|
| C=O | 1.25 | O-C-N | 121.0 |
| C-N | 1.38 | C-N-O | 115.0 |
| N-O | 1.41 | C-N-CH3 | 120.0 |
Analysis of Charge Distribution and Fukui Functions for Predictive Reactivity
Understanding the distribution of electronic charge within the molecule is key to predicting its chemical behavior. Methods like Natural Bond Orbital (NBO) analysis provide insights into the charge on each atom. The electronegative fluorine and oxygen atoms are expected to carry partial negative charges, while the carbonyl carbon would be electropositive.
Fukui functions are conceptual DFT descriptors that identify which atoms in a molecule are most susceptible to nucleophilic or electrophilic attack. By analyzing the change in electron density upon the addition or removal of an electron, one can pinpoint the most reactive sites. This information is invaluable for predicting how the molecule will interact with other chemical species.
Frontier Molecular Orbital (FMO) Theory: HOMO and LUMO Localization and Energies
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. nih.gov The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. researchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. researchgate.net A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net A computational study would visualize the spatial distribution of these orbitals, showing where the electron density is concentrated. For this compound, the HOMO is likely localized on the benzamide (B126) moiety, while the LUMO may be distributed across the aromatic ring and the carbonyl group.
Table 2: Hypothetical Frontier Molecular Orbital Energies (Note: This table is illustrative and not based on actual calculated data.)
| Orbital | Energy (eV) |
|---|---|
| HOMO | -7.5 |
| LUMO | -1.2 |
Molecular Electrostatic Potential (MEP) Surface Analysis for Electrophilic and Nucleophilic Sites
The Molecular Electrostatic Potential (MEP) surface is a visual tool that maps the electrostatic potential onto the molecule's electron density surface. osti.gov It provides a clear picture of the charge distribution, highlighting regions of positive and negative potential. nih.gov
Color-coding is used to represent different potential values:
Red: Regions of most negative potential, indicating electron-rich areas susceptible to electrophilic attack. These are typically found around electronegative atoms like oxygen and fluorine.
Blue: Regions of most positive potential, indicating electron-poor areas susceptible to nucleophilic attack. These are often located around hydrogen atoms, particularly those attached to nitrogen.
Green: Regions of neutral or near-zero potential.
Prediction and Assignment of Vibrational Frequencies
Theoretical vibrational analysis using DFT can predict the infrared and Raman spectra of a molecule. The calculation yields a set of vibrational frequencies and their corresponding normal modes (e.g., stretching, bending, and torsional motions). researchgate.netsemanticscholar.org Comparing the calculated frequencies with experimental data, often after applying a scaling factor to account for anharmonicity and other theoretical approximations, helps in the definitive assignment of spectral bands. researchgate.netresearchgate.net Key vibrational modes for this molecule would include C=O stretching, C-F stretching, N-O stretching, and various aromatic ring vibrations.
Table 3: Hypothetical Predicted Vibrational Frequencies and Assignments (Note: This table is illustrative and not based on actual calculated data.)
| Frequency (cm⁻¹) | Assignment |
|---|---|
| ~3050 | Aromatic C-H stretch |
| ~2950 | Aliphatic C-H stretch |
| ~1680 | C=O (amide) stretch |
| ~1450 | Aromatic C=C stretch |
| ~1250 | C-F stretch |
Quantum Chemical Descriptors and Advanced Molecular Properties
From the electronic structure calculations, a range of quantum chemical descriptors can be derived to quantify the molecule's reactivity and properties. These include:
Ionization Potential (I): The energy required to remove an electron (related to HOMO energy).
Electron Affinity (A): The energy released when an electron is added (related to LUMO energy).
Electronegativity (χ): The tendency to attract electrons.
Chemical Hardness (η): A measure of resistance to change in electron distribution (related to the HOMO-LUMO gap).
Electrophilicity Index (ω): A measure of the molecule's ability to accept electrons.
These descriptors provide a quantitative basis for comparing the reactivity of different molecules and understanding their chemical behavior in various environments.
Calculation of Hyperpolarizability for Nonlinear Optical Applications
The quest for new materials with significant nonlinear optical (NLO) properties is a major focus in materials science, with applications ranging from telecommunications to optical data storage. Computational methods, particularly Density Functional Theory (DFT), are instrumental in the rational design of molecules with high NLO activity. The first-order hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response of a molecule.
While specific calculations for this compound are not extensively reported in the literature, the presence of the electron-withdrawing fluorine atoms and the phenyl ring system suggests that it could possess interesting electronic properties. A computational study would involve optimizing the molecular geometry and then calculating the hyperpolarizability tensors to determine the magnitude of β. The results of such a study would indicate whether this compound is a viable candidate for further investigation as an NLO material.
Table 1: Representative Theoretical NLO Properties of Organic Molecules
| Compound | Dipole Moment (μ) [D] | Polarizability (α) [esu] | First-Order Hyperpolarizability (β) [esu] |
| Urea (Reference) | 1.37 | 3.83 x 10⁻²⁴ | 0.37 x 10⁻³⁰ |
| p-Nitroaniline | 6.2 | 12.6 x 10⁻²⁴ | 34.5 x 10⁻³⁰ |
| Chalcone Derivative | 3.5 | 31.2 x 10⁻²⁴ | 45.8 x 10⁻³⁰ |
Note: The values in this table are representative and are included to illustrate the range of NLO properties found in organic molecules. They are not specific to this compound.
Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Computational chemistry is a powerful tool for the prediction of spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating the ¹H and ¹³C NMR spectra of molecules. These theoretical predictions are invaluable for the structural elucidation of newly synthesized compounds and for resolving ambiguities in experimental spectra.
For this compound, theoretical calculations would predict the chemical shifts for the aromatic protons and carbons, as well as for the methoxy (B1213986) and N-methyl groups. The fluorine substituents are expected to have a significant influence on the chemical shifts of the aromatic ring. Specifically, the carbons directly bonded to fluorine (C3 and C5) would exhibit large ¹³C-¹⁹F coupling constants. The protons on the aromatic ring (H2, H4, and H6) would also show coupling to the adjacent fluorine atoms.
A computational study on the closely related 3-fluorobenzamide (B1676559) has shown that DFT calculations can accurately predict the ¹H and ¹³C chemical shifts. niscpr.res.in For this compound, the predicted ¹H NMR spectrum would likely show a triplet for the H4 proton due to coupling with the two meta-fluorine atoms, and a doublet for the H2 and H6 protons. The predicted ¹³C NMR spectrum would provide valuable information on the electronic environment of each carbon atom.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for a 3,5-Difluorophenyl Moiety
| Atom | Predicted Chemical Shift (ppm) |
| H2, H6 | 7.0 - 7.3 |
| H4 | 6.8 - 7.1 |
| C1 | 135 - 138 |
| C2, C6 | 110 - 113 (d, J=~10 Hz) |
| C3, C5 | 162 - 165 (dd, J=~250 Hz, ~15 Hz) |
| C4 | 105 - 108 (t, J=~25 Hz) |
Note: These are estimated chemical shift ranges based on data for similar 3,5-difluorinated aromatic compounds. Actual values for this compound would require specific calculations.
Mechanistic Computational Studies for Elucidating Reaction Pathways
Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, theoretical studies can identify transition states, intermediates, and determine the activation energies, providing a detailed understanding of the reaction pathway.
The this compound is a type of Weinreb amide, which is known for its utility in the synthesis of ketones via reaction with organometallic reagents like Grignard reagents. wikipedia.org The key to the success of the Weinreb amide in these reactions is the formation of a stable tetrahedral intermediate. wikipedia.org Computational studies can be employed to investigate the structure and stability of this intermediate.
A mechanistic computational study of the reaction of this compound with a Grignard reagent would involve the following steps:
Optimization of the geometries of the reactants, intermediates, transition states, and products.
Calculation of the energies of each species to determine the reaction profile.
Frequency calculations to confirm the nature of the stationary points (minima for reactants, products, and intermediates; first-order saddle points for transition states).
These calculations would likely be performed using DFT. The results would provide quantitative insights into the reaction mechanism, such as the stabilizing effect of the chelation between the magnesium atom of the Grignard reagent and the oxygen atoms of the carbonyl and methoxy groups in the tetrahedral intermediate. This chelation prevents the collapse of the intermediate and subsequent over-addition of the Grignard reagent, which is a common side reaction with other acylating agents. wikipedia.org Such computational studies are vital for understanding the reactivity of Weinreb amides and for designing new synthetic methodologies. researchgate.netacs.orgrsc.orgresearchgate.net
Applications and Advanced Synthetic Utility of 3,5 Difluoro N Methoxy N Methylbenzamide in Organic Synthesis
Precursor in the Synthesis of Complex Organic Molecules and Functionalized Heterocycles
The chemical reactivity of 3,5-difluoro-N-methoxy-N-methylbenzamide makes it a valuable starting material for the synthesis of a variety of complex organic molecules and functionalized heterocycles. The Weinreb amide functionality and the fluorine-substituted phenyl ring provide multiple reaction sites for carbon-carbon and carbon-heteroatom bond formation.
Role in the Construction of Benzophenone Derivatives and Related Scaffolds
This compound, as a Weinreb amide, is a key precursor in the synthesis of benzophenone derivatives. The Weinreb amide functionality is specifically designed to react with organometallic reagents, such as Grignard or organolithium reagents, to produce ketones in high yields. This reaction, known as the Weinreb ketone synthesis, is advantageous because the intermediate tetrahedral adduct is stabilized by chelation with the methoxy (B1213986) group, preventing the common problem of over-addition to form an alcohol.
The general transformation is depicted in the following reaction scheme:
Scheme 1: General Synthesis of Benzophenones from Weinreb Amides
In the context of this compound, reaction with an appropriate aryl organometallic reagent would yield the corresponding 3,5-difluorobenzophenone derivative. The fluorine atoms on the aromatic ring can further influence the reactivity and properties of the resulting benzophenone, making this a valuable method for creating diverse molecular scaffolds.
Intermediacy in the Formation of Pyridine (B92270) and Thiophene Ring Systems
While the difluorinated phenyl ring of this compound suggests its potential as a building block for various heterocyclic systems, specific literature detailing its direct intermediacy in the formation of pyridine and thiophene ring systems is not extensively documented. General synthetic routes to pyridines often involve the condensation of carbonyl compounds, cycloaddition reactions, or the functionalization of existing pyridine rings. Similarly, thiophene synthesis can be achieved through various methods like the Paal-Knorr, Gewald, or Fiesselmann reactions, which typically involve the reaction of dicarbonyl compounds with sulfurizing agents.
Utility in the Synthesis of Polycyclic Aromatic Compounds (e.g., Phenanthridinones)
A significant application of N-methoxybenzamides, including this compound, is in the synthesis of phenanthridinones, a class of polycyclic aromatic compounds with important biological activities. Modern synthetic methods utilize transition metal-catalyzed C-H bond activation to construct the phenanthridinone core.
Table 1: Transition Metal-Catalyzed Synthesis of Phenanthridinones from N-Methoxybenzamides
| Catalyst System | Reactants | Key Features |
|---|---|---|
| Palladium (Pd) | N-Methoxybenzamide, Aryl Halide/Arene | Multiple C-H activation and C-C/C-N bond formation steps in one pot. |
These reactions proceed through a directed ortho-metalation, where the Weinreb amide group directs the metal catalyst to a specific C-H bond on the aromatic ring, followed by coupling with another aromatic partner and subsequent intramolecular cyclization to form the phenanthridinone scaffold. The use of substituted N-methoxybenzamides, such as the 3,5-difluoro derivative, allows for the synthesis of a diverse range of functionalized phenanthridinones.
Key Building Block in Structure-Activity Relationship (SAR) Studies for Analog Design
The structural features of this compound make it an important building block in medicinal chemistry, particularly for structure-activity relationship (SAR) studies. The fluorine atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, while the Weinreb amide provides a convenient handle for further chemical modifications.
Contribution to the Understanding of Design Principles for Modulating Chemical Properties and Selectivity
The synthesis of these novel benzophenones involved the reaction of the Weinreb amide with a substituted aryl organometallic reagent, followed by further modifications. The resulting analogs allowed researchers to systematically probe the impact of substituents on the A-ring of the benzophenone scaffold, leading to the identification of compounds with potent anti-HIV activity. This work highlights how the use of specifically substituted building blocks like this compound is crucial for understanding the design principles that govern chemical properties and biological selectivity.
Strategic Intermediate in the Preparation of Fine Chemicals and Specialized Organic Materials
Beyond its applications in the synthesis of specific molecular scaffolds and in medicinal chemistry, this compound serves as a strategic intermediate in the broader preparation of fine chemicals and specialized organic materials. The presence of fluorine can impart unique properties to the final products, such as enhanced thermal stability, altered electronic properties, and increased metabolic stability in biological systems.
The incorporation of fluorine is a common strategy in the design of agrochemicals and functional materials. While specific examples of the direct use of this compound in these areas are not widely reported, its role as a precursor to fluorinated benzophenones and other complex molecules suggests its potential in these fields. The ability to introduce a difluorinated phenyl ring into a target molecule via a reliable synthetic handle like the Weinreb amide makes it a valuable tool for the development of new materials with tailored properties.
Potential Applications in Materials Science through Fluorine Functionalization
The introduction of fluorine atoms into organic molecules can profoundly alter their physical and chemical properties, making fluorinated compounds highly valuable in materials science. nih.govnih.govijournals.cn The presence of two fluorine atoms on the phenyl ring of this compound suggests its potential utility as a building block for advanced materials with unique characteristics. The strong carbon-fluorine bond, one of the strongest in organic chemistry, imparts exceptional thermal and chemical stability to organofluorine compounds. nih.govnih.govwikipedia.org This inherent stability makes materials derived from such precursors resistant to degradation under harsh environmental or operational conditions. nih.govfluoropolymerpartnership.com
The strategic placement of fluorine atoms can influence the electronic properties of the aromatic ring, which is a critical factor in the design of organic electronic materials. Fluorination can modulate the energy levels of molecular orbitals, which is a key consideration in the development of organic semiconductors, liquid crystals, and other functional materials. researchgate.netresearchgate.netresearchgate.net For instance, the incorporation of fluorine can lead to materials with high dielectric constants or specific optical properties. plasticsengineering.org
Conclusion and Future Research Perspectives
Summary of Key Contributions to the Understanding of 3,5-Difluoro-N-methoxy-N-methylbenzamide Chemistry
The primary contribution to the chemistry of this compound lies in its role as a stable and chemoselective acylating agent. As a Weinreb amide, it is instrumental in the synthesis of ketones and aldehydes. The inherent stability of the N-methoxy-N-methylamide functionality prevents the over-addition of organometallic reagents, a common challenge with more reactive carboxylic acid derivatives like acyl chlorides or esters. wikipedia.org This allows for the controlled formation of a stable tetrahedral intermediate, which upon acidic workup, yields the desired carbonyl compound. youtube.com
The synthesis of this compound itself is a key area of study. The most common and established method involves the reaction of 3,5-difluorobenzoyl chloride with N,O-dimethylhydroxylamine hydrochloride. This reaction proceeds via a nucleophilic acyl substitution mechanism. wikipedia.org
Table 1: Key Reactions in the Synthesis and Utility of this compound
| Reaction Type | Reactants | Product | Significance |
| Synthesis | 3,5-Difluorobenzoyl chloride, N,O-Dimethylhydroxylamine hydrochloride | This compound | Formation of the stable Weinreb amide |
| Ketone Synthesis | This compound, Organometallic reagent (e.g., Grignard, organolithium) | 3,5-Difluorophenyl ketone | Controlled C-C bond formation, avoiding over-addition |
| Aldehyde Synthesis | This compound, Hydride reagent (e.g., LiAlH4) | 3,5-Difluorobenzaldehyde | Selective reduction to the aldehyde |
Identification of Unexplored Reactivity Pathways and Mechanistic Questions
Despite its utility, the full scope of this compound's reactivity remains to be explored. Key mechanistic questions persist, particularly concerning the influence of the fluorine atoms on the reactivity and stability of the tetrahedral intermediate. The electron-withdrawing nature of the fluorine atoms can impact the electrophilicity of the carbonyl carbon and the stability of the chelated intermediate. acs.org
Unexplored areas include:
Alternative Activation Methods: Beyond organometallic reagents, the reactivity with other nucleophiles under various catalytic conditions is not well-documented.
Asymmetric Transformations: The development of enantioselective reactions using this substrate could lead to the synthesis of chiral fluorinated building blocks.
Mechanistic Studies: Detailed kinetic and computational studies are needed to fully elucidate the reaction mechanisms and the precise role of the fluorine substituents. mdpi.com
Development of Novel Catalytic Transformations for Enhanced Synthesis
Future research should focus on developing novel catalytic methods for both the synthesis and subsequent transformations of this compound. This could involve:
Direct C-H Activation: Catalytic methods for the direct synthesis from 1,3-difluorobenzene (B1663923) and a suitable aminocarbonyl source would be a more atom-economical approach.
Flow Chemistry: The use of continuous flow reactors could offer better control over reaction parameters, leading to higher yields and purity, especially for exothermic reactions involving organometallics.
Novel Coupling Reactions: Exploring its use in novel transition-metal-catalyzed cross-coupling reactions could expand its synthetic utility beyond traditional carbonyl chemistry. The development of phosphoinositide 3-kinase (PI3K) inhibitors has utilized related benzimidazole (B57391) derivatives, suggesting potential applications in medicinal chemistry. nih.gov
Integration of Advanced Computational Modeling for Predictive Synthesis and Design
Computational chemistry offers a powerful tool for understanding and predicting the behavior of this compound. Future efforts should integrate:
Density Functional Theory (DFT) Calculations: To model reaction pathways, transition states, and the electronic effects of the fluorine atoms on reactivity. acs.org
Molecular Dynamics (MD) Simulations: To understand the conformational dynamics and solvent effects on the stability of intermediates.
Predictive Modeling for Catalyst Design: To design novel catalysts that can enhance the efficiency and selectivity of reactions involving this compound.
Expanding the Scope of Applications in Diversified Organic Synthesis and Advanced Materials Development
The unique properties of the difluorobenzoyl moiety make this compound a valuable building block for various applications.
Medicinal Chemistry: The incorporation of fluorine atoms can enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. nih.govnih.gov This makes the compound a promising starting material for the synthesis of novel pharmaceuticals, particularly kinase inhibitors. nih.gov The synthesis of potential inhibitors for Dengue NS2B/NS3 has involved related methoxy (B1213986) flavonol derivatives. fip.org
Agrochemicals: Fluorinated compounds are prevalent in modern agrochemicals due to their enhanced biological activity. This Weinreb amide can serve as a key intermediate for the synthesis of new pesticides and herbicides.
Advanced Materials: The introduction of fluorine can impart unique properties to polymers and other materials, such as thermal stability and hydrophobicity. mdpi.comnih.gov Research into the incorporation of the 3,5-difluorobenzoyl unit into novel polymers and functional materials is a promising area. mdpi.com The suppression of disorder in benzamide (B126) crystals through fluorine substitution highlights its potential in materials science. acs.org
Q & A
Q. What is the optimal synthetic route for 3,5-difluoro-N-methoxy-N-methylbenzamide, and how can reaction efficiency be maximized?
The compound is synthesized via a nucleophilic acyl substitution reaction. In a typical procedure:
- Reagents : 3,5-difluorobenzoyl chloride (1.00 eq), N,O-dimethylhydroxylamine hydrochloride (1.05 eq), triethylamine (2.00 eq) in CH₂Cl₂.
- Conditions : Stir at ambient temperature for 1 hour.
- Yield : 99% as an orange oil, confirmed by TLC (Rf = 0.30 in n-pentane/Et₂O 1:1) . Methodological Tip : Use anhydrous solvents and monitor reaction progress via TLC. Excess triethylamine ensures complete deprotonation of the hydroxylamine.
Q. What safety protocols are critical when handling this compound?
- Hazard Analysis : Conduct a risk assessment for reagents (e.g., acyl chlorides, triethylamine) and decomposition products.
- Mutagenicity : Ames II testing indicates mutagenicity comparable to benzyl chloride; use fume hoods and PPE .
- Storage : Store at –20°C under inert gas to prevent decomposition.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- 1H-NMR : Peaks at δ 7.70–7.65 (aromatic protons), δ 3.55 (OCH₃), and δ 3.36 (NCH₃) confirm structure .
- TLC : Use n-pentane/Et₂O (1:1) to verify purity (Rf = 0.30).
- Elemental Analysis : Match calculated and observed C/H/N ratios to rule out impurities.
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic structure and reactivity of this compound?
- Functional Selection : Hybrid functionals (e.g., B3LYP) with exact exchange terms improve accuracy for thermochemical properties (e.g., atomization energies within 2.4 kcal/mol error) .
- Applications : Calculate Fukui indices to identify electrophilic/nucleophilic sites for reaction planning.
- Limitations : Gradient corrections alone may fail for excited states; include exact exchange for redox potential studies .
Q. How can crystallographic data resolve contradictions between spectroscopic and computational results?
- Software : Use SHELXL for refinement. Input experimental XRD data to resolve bond-length ambiguities (e.g., C=O vs. C–N distances) .
- Case Study : Discrepancies in NMR coupling constants may arise from dynamic effects; compare with static DFT-optimized geometries .
Q. What mechanistic insights explain the stability of the methoxy-methylamide group under hydrolytic conditions?
- Experimental Design : Perform pH-dependent kinetic studies in H₂O/THF. Monitor by LC-MS for hydrolysis products (e.g., 3,5-difluorobenzoic acid).
- Computational Support : Calculate transition-state energies for amide bond cleavage. The electron-withdrawing fluorine substituents reduce nucleophilic attack at the carbonyl .
Q. How does fluorination at the 3,5-positions influence biological activity compared to non-fluorinated analogs?
- Structure-Activity Relationship (SAR) : Fluorine enhances metabolic stability and membrane permeability. Compare IC₅₀ values against enzyme targets (e.g., kinases) with non-fluorinated controls.
- Case Study : Fluorinated benzamides show improved binding affinity to proteases due to electrostatic interactions with active-site residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
